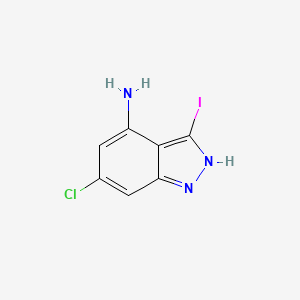

6-Chloro-3-iodo-1H-indazol-4-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-3-iodo-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClIN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSHXCCZFBQTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646325 | |

| Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-00-3 | |

| Record name | 6-Chloro-3-iodo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Glimpse into Indazole Heterocycles in Academic Research

Indazoles, with the molecular formula C₇H₆N₂, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. austinpublishinggroup.comnih.gov The 1H-tautomer is generally the more thermodynamically stable and, therefore, the more predominant form. nih.govnih.gov While not commonly found in nature, synthetic indazole derivatives have demonstrated a wide array of pharmacological properties, spurring extensive research into their synthesis and functionalization. austinpublishinggroup.comnih.gov The unique electronic structure of the 10π electron aromatic indazole ring imparts it with distinct chemical properties, making it a valuable fragment in the design of new molecules. researchgate.net Academic research has extensively explored various synthetic routes to access these heterocycles, as well as the chemical reactions and functionalizations of the indazole nucleus. austinpublishinggroup.com

The Drive to Investigate Substituted Indazoles in Chemical Research

The rationale for the intense investigation of substituted indazoles lies in their remarkable versatility and the profound impact of substituents on their chemical behavior and biological activity. nih.govresearchgate.netpnrjournal.com The introduction of different functional groups at various positions on the indazole core allows for the fine-tuning of a molecule's properties. austinpublishinggroup.com This has led to the development of a vast library of indazole derivatives with a wide spectrum of applications. researchgate.net For instance, the substitution pattern can influence factors such as reactivity, selectivity, and interactions with biological targets. The ability to strategically modify the indazole scaffold makes it an attractive platform for creating novel chemical entities with tailored characteristics. pnrjournal.comnih.gov

The Specific Research Focus on 6 Chloro 3 Iodo 1h Indazol 4 Amine

Strategies for Indazole Core Formation

The synthesis of the indazole nucleus, a privileged scaffold in medicinal chemistry, can be achieved through several distinct pathways. These methods offer access to a wide array of substituted indazoles by forming the characteristic fused pyrazole-benzene ring system.

Cyclization Reactions Involving Hydrazine Derivatives and Carbonyl Compounds

A classical and practical approach to the indazole core involves the condensation of a hydrazine derivative with an ortho-substituted aryl carbonyl compound, such as a ketone or aldehyde. chemicalbook.comlookchem.com This method typically proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the indazole ring.

One notable variation is the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. nih.govresearchgate.net Utilizing O-methyloxime derivatives can be particularly effective as it helps to prevent a competing Wolff-Kishner reduction, which can be a problematic side reaction when starting directly from the aldehyde. nih.gov The reaction conditions, solvent choice, and the nature of the substituents can influence the reaction's efficiency and yield. lookchem.com For instance, using hydrazine hydrochloride in solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) has proven effective for converting salicylaldehydes to indazoles. lookchem.com Simple N-unsubstituted hydrazones can be prepared in high purity from N,N-dimethylhydrazones via an exchange reaction with anhydrous hydrazine, which is advantageous as azine formation is suppressed under these conditions. researchgate.net

A specific application involves the condensation of 2-formylcyclohexanone with hydrazine, followed by dehydrogenation over a palladium-on-carbon (Pd/C) catalyst, to produce 1H-indazole. chemicalbook.com Furthermore, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) is a known route to 3-aminoindazole. chemicalbook.com

Table 1: Examples of Indazole Synthesis from Carbonyls and Hydrazine

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Salicyaldehyde | Hydrazine Hydrochloride | Acidic Ethanol, Reflux | Indazole | 92% | lookchem.com |

| 2-Fluorobenzaldehydes | Hydrazine | Heat | Indazoles | - | nih.gov |

Palladium-Catalyzed Intramolecular C-H Amination Routes

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for efficient bond formation. Palladium-catalyzed intramolecular C-H amination represents a powerful strategy for constructing the indazole nucleus. nih.gov This method facilitates the formation of a key nitrogen-carbon bond to close the pyrazole (B372694) ring.

One such approach involves the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov This reaction benefits from mild conditions, allowing for a broad range of substrates with sensitive functional groups to be used successfully. nih.gov Another pathway utilizes the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. capes.gov.br A survey of conditions found that a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and sodium tert-butoxide (tBuONa) provided the best results for synthesizing a variety of 2-aryl-2H-indazoles. capes.gov.br These reactions are tolerant of both electron-donating and electron-withdrawing groups on the substrates. capes.gov.br

The development of a one-pot palladium-catalyzed sequence involving norbornene mediation allows for the formation of annulated 2H-indazoles from bromoethyl azoles and aryl iodides through successive C-H bond activations. nih.gov More recent advancements have focused on Pd(II)-catalyzed intramolecular oxidative C-H amination for building carbazole (B46965) structures, a related heterocyclic system, highlighting the ongoing development in this area. rsc.org

[3+2] Dipolar Cycloaddition Approaches Utilizing Sydnones and Arynes

The [3+2] dipolar cycloaddition reaction is a highly efficient method for constructing five-membered heterocyclic rings. In the context of indazole synthesis, this approach commonly involves the reaction of an aryne with a 1,3-dipole. nih.gov Sydnones, which are stable, cyclic, mesoionic 1,3-dipoles, are particularly effective reaction partners for arynes in this transformation. nih.govacs.orgnih.gov

This reaction provides a rapid and efficient route to 2H-indazoles, often under very mild conditions and with high yields. acs.orgnih.gov The aryne is typically generated in situ from a precursor, such as an o-(trimethylsilyl)aryl triflate, using a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.govacs.orgorganic-chemistry.org The process is believed to proceed via an initial [3+2] cycloaddition to form a bicyclic intermediate, which then spontaneously loses a molecule of carbon dioxide through a retro-[4+2] cycloaddition to yield the aromatic 2H-indazole. acs.orgnih.gov A key advantage of this method is the selective formation of 2H-indazoles, avoiding the mixtures of 1H- and 2H-isomers that plague many other synthetic routes. nih.govacs.org

The scope of the reaction is broad, accommodating various substituents on both the sydnone (B8496669) and the aryne precursor. acs.org The resulting halogen-substituted 2H-indazoles can be further elaborated into more complex molecules using standard cross-coupling reactions. acs.orgnih.gov

Table 2: Synthesis of 2H-Indazoles via Sydnone-Aryne [3+2] Cycloaddition

| Sydnone | Aryne Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenylsydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | 2-Phenyl-2H-indazole | 95% | nih.gov |

| N-(p-Tolyl)sydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | 2-(p-Tolyl)-2H-indazole | 96% | nih.gov |

| N-(p-Anisyl)sydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | 2-(p-Anisyl)-2H-indazole | 92% | nih.gov |

Reductive Cyclization Methods for Indazole Scaffold Construction

Reductive cyclization is a prominent strategy for synthesizing indazoles, typically starting from ortho-nitro-substituted aromatic compounds. In these methods, the nitro group is reduced to a functionality that can participate in an intramolecular cyclization to form the N-N bond of the pyrazole ring.

A well-known example is the Cadogan reaction, which involves the reductive cyclization of ortho-imino-nitrobenzene substrates. acs.org These substrates, generated from the condensation of o-nitrobenzaldehydes with amines, can be treated with a reducing agent like tri-n-butylphosphine to afford 2H-indazoles under mild conditions. acs.orgorganic-chemistry.org This one-pot procedure is operationally simple and accommodates a variety of electronically diverse o-nitrobenzaldehydes and both aromatic and aliphatic amines. acs.org

Another approach is the reductive cyclization of o-nitro-ketoximes. researchgate.net Similarly, 2-nitrobenzaldehydes can react with amines to form intermediates that undergo reductive cyclization in the presence of an organophosphorus reagent to yield 2H-indazoles. nih.gov Reductive cyclization of o-nitrobenzylidene amines can also be achieved using a MoO₂Cl₂(dmf)₂ catalyst and triphenylphosphine (B44618) (Ph₃P) as the reducing agent, typically under microwave conditions. organic-chemistry.org

Synthesis from O-Haloaryl N-Tosylhydrazones

The cyclization of N-tosylhydrazones derived from o-haloaryl aldehydes or ketones is an effective route for the synthesis of 1H-indazoles. nih.gov This transformation involves an intramolecular C-N bond formation, often facilitated by a copper catalyst. For instance, using copper(II) acetate (Cu(OAc)₂) as a catalyst enables the efficient cyclization of various o-haloaryl N-tosylhydrazones. nih.govresearchgate.net This method can be more advantageous than other copper-catalyzed approaches as it often proceeds at lower temperatures and with lower catalyst loading. nih.gov

Transition-metal-free conditions have also been developed. One such method involves the reaction of N-tosylhydrazones with nitroaromatic compounds to generate 1H-indazoles. rsc.org Additionally, 1H-indazoles can be formed through a [3+2] annulation reaction between N-tosylhydrazones and arynes. acs.orgnih.gov This reaction proceeds under mild conditions and can tolerate various substituents. acs.org

Synthesis from 2-Aminobenzonitriles and Nitrosobenzenes

Syntheses starting from 2-aminobenzonitriles provide a versatile entry point to substituted indazoles, particularly 3-aminoindazoles. A common strategy involves the reaction of a 2-halobenzonitrile with a hydrazine derivative. For example, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters can proceed through a cascade coupling-condensation process to furnish 3-aminoindazoles. organic-chemistry.org A two-step alternative involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile (B47965), followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

A direct cyclization of 2,6-dichlorobenzonitrile (B3417380) with hydrazine hydrate has been employed to synthesize 4-chloro-1H-indazol-3-amine. chemrxiv.orgchemrxiv.org This reaction can proceed through two possible pathways: an initial SNAr reaction of hydrazine at the chloro position followed by intramolecular cyclization onto the nitrile, or an initial attack of hydrazine on the cyano group followed by an intramolecular SNAr cyclization. chemrxiv.org

Another method involves converting o-aminobenzonitriles into ketimine intermediates by reacting them with organometallic reagents. These intermediates can then undergo a Cu(OAc)₂-mediated cyclization, using oxygen as the oxidant, to form the indazole ring in good to excellent yields. nih.gov

Introduction of Halogen Substituents (Chlorine and Iodine)

The installation of chlorine and iodine atoms at specific positions on the indazole ring is a critical aspect of the synthesis. The reactivity of the indazole system allows for several halogenation strategies, which can be broadly categorized into directed halogenation on the pre-formed ring and halogenation that occurs after the bicyclic system has been constructed.

Direct C-H halogenation offers an atom-economical approach to functionalize the indazole scaffold. The regioselectivity of these reactions is highly dependent on the reaction conditions, the specific halogenating agent used, and the substitution pattern already present on the ring.

Research has demonstrated that 2H-indazoles can undergo efficient direct C-H halogenation using N-halosuccinimides (NXS, where X = Cl, Br). rsc.org By carefully adjusting the reaction conditions, it is possible to achieve selective mono- or poly-halogenation in high yields. rsc.org For instance, N-bromosuccinimide (NBS) is widely used for the regioselective introduction of a bromine atom at the C3-position of the indazole system. chim.it Similarly, N-chlorosuccinimide (NCS) can be employed for chlorination. researchgate.net

Furthermore, the electronic nature of substituents on the indazole ring can direct the position of halogenation. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS, highlighting how existing functional groups guide the introduction of new ones. nih.gov In some cases, using two equivalents of NBS can lead to the formation of 5,7-dibrominated products, bypassing C3-halogenation entirely. nih.gov Electrochemical methods have also been developed for the halogenation of 2H-indazoles, presenting a green and efficient alternative that avoids the need for metal catalysts or chemical oxidants. researchgate.net

Introducing halogens after the formation of the indazole ring is a common and versatile strategy. The C3 position of the indazole ring is particularly susceptible to electrophilic substitution.

The iodination at the C3 position is frequently accomplished by treating a non-protected indazole with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a polar solvent like dimethylformamide (DMF) or dioxane. chim.it This method is robust and provides 3-iodoindazoles in good yields. chim.it For the target molecule, this compound, a plausible route involves the C3-iodination of a pre-existing 6-chloro-1H-indazol-4-amine precursor. A similar strategy involves the iodination of 6-bromo-1H-indazole to introduce the iodine at the C3 position. evitachem.com

The introduction of the chlorine atom at the C6 position is typically achieved by starting the synthesis with an already chlorinated precursor, such as a substituted 2-methylaniline or benzonitrile. chemrxiv.orgchemrxiv.orgresearchgate.net For example, the practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine begins with 2,6-dichlorobenzonitrile. chemrxiv.orgchemrxiv.org This precursor is first brominated and then cyclized with hydrazine. This "precursor-halogenation" approach is often preferred over direct post-cyclization chlorination of the indazole ring, which can suffer from a lack of regioselectivity and lead to mixtures of isomers. chemicalbook.com

Table 1: Selected Post-Cyclization Halogenation Methods for Indazoles

| Starting Material | Reagent(s) | Position(s) Halogenated | Product | Reference(s) |

| 6-Bromo-1H-indazole | Iodine, Potassium Carbonate, DMF | C3 | 6-Bromo-3-iodo-1H-indazole | evitachem.com |

| 1H-Indazole | I₂, KOH, DMF | C3 | 3-Iodo-1H-indazole | chim.it |

| 4-Substituted 1H-Indazole | N-Bromosuccinimide (NBS) | C7 | 7-Bromo-4-substituted-1H-indazole | nih.gov |

| 2H-Indazole | N-Chlorosuccinimide (NCS) | C3 | 3-Chloro-2H-indazole | researchgate.net |

| 2,6-Dichlorobenzonitrile | Br₂, H₂SO₄ | C3 (of Benzonitrile) | 3-Bromo-2,6-dichlorobenzonitrile (B3239784) | chemrxiv.org |

Introduction of the Amino Substituent at the C4 Position

The C4-amino group is a key feature of the target compound. Its introduction can be accomplished through several reliable synthetic routes, most notably via the reduction of a corresponding nitro-substituted precursor.

One of the most efficient and widely used methods for synthesizing aminoindazoles is the reduction of the corresponding nitroindazoles. The nitro group acts as a synthetic handle that can be carried through several reaction steps before its final transformation into the desired amine.

A variety of reducing agents can be employed for this transformation. A common method involves the use of stannous chloride (SnCl₂) in an alcoholic acid solution. africaresearchconnects.com This technique has been proven effective for converting nitroindazoles into their chloroamino derivatives. africaresearchconnects.com Another powerful method is catalytic hydrogenation, typically using a palladium catalyst (Pd/C) with a hydrogen source. africaresearchconnects.com This approach is clean and often proceeds with high yield. africaresearchconnects.com Studies focusing specifically on the reduction of 4-nitroindazoles have demonstrated the utility of anhydrous SnCl₂ in various alcohols to produce 4-aminoindazole derivatives. tandfonline.com The choice of reagent can sometimes influence the final product; for instance, reducing 7-nitroindazoles with SnCl₂ in ethanol can lead to a mixture of the expected 7-aminoindazole and a 4-ethoxy-7-aminoindazole byproduct. tandfonline.com

Table 2: Reagents for the Reduction of Nitroindazoles

| Nitro-Indazole Position | Reagent(s) | Product | Reference(s) |

| General Aromatic Nitro | Stannous Chloride (SnCl₂), Alcoholic Acid | Aromatic Amine | africaresearchconnects.com |

| General Aromatic Nitro | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aromatic Amine | africaresearchconnects.com |

| 4-Nitroindazoles | Anhydrous SnCl₂, Alcohol | 4-Aminoindazoles | tandfonline.com |

| 7-Nitroindazoles | Anhydrous SnCl₂, Ethanol | 7-Aminoindazoles and 4-Alkoxy-7-aminoindazoles | tandfonline.com |

| General Aromatic Nitro | Hydrazine Hydrate, FeCl₃·6H₂O on Alumina | Aromatic Amine | researchgate.net |

Directed amination strategies involve the formation of the C-N bond as a key step in the synthesis, often during the cyclization process to form the indazole ring itself. These methods provide an alternative to the nitro-reduction pathway.

A prominent example is the synthesis of 3-aminoindazoles from ortho-halobenzonitriles. The reaction of a 2-bromobenzonitrile or 2-fluorobenzonitrile with hydrazine hydrate leads to the formation of the 3-aminoindazole core through a sequence that can be viewed as a cascade coupling-condensation process. chemicalbook.comorganic-chemistry.org A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine utilizes the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate. chemrxiv.orgchemrxiv.org This reaction proceeds via an initial nucleophilic attack by hydrazine, followed by an intramolecular cyclization to yield the 3-aminoindazole product. chemrxiv.org

Other modern methods include palladium-catalyzed intramolecular C-H amination reactions. For example, substituted aminohydrazones can be cyclized to form 1H-indazoles in a ligand-free, palladium-catalyzed process. nih.gov Silver(I)-mediated intramolecular oxidative C-H amination has also been reported as an efficient route for constructing a variety of 3-substituted 1H-indazoles. nih.govacs.org While these methods are powerful for generating the indazole scaffold with various substitution patterns, the reduction of a C4-nitro group remains a highly reliable and direct route for the synthesis of 4-aminoindazoles specifically.

Advanced Catalytic Approaches in Indazole Synthesis

The development of new catalytic systems has revolutionized the synthesis of heterocyclic compounds, including indazoles. These advanced methods often provide convergent, one-step routes to highly functionalized indazole cores from simple starting materials. acs.org

Transition metals such as cobalt, rhodium, palladium, and copper are at the forefront of these developments. scilit.com Cobalt(III)- and Rhodium(III)-catalyzed syntheses have been developed that proceed via C-H bond functionalization and cyclative capture. nih.govnih.govacs.org In a typical transformation, an azobenzene (B91143) (which contains the pre-formed N=N bond of the indazole) undergoes ortho-C-H activation, adds to an aldehyde, and then cyclizes to form the N-aryl-2H-indazole product. nih.govacs.org These reactions are highly efficient and tolerate a wide range of functional groups. nih.govnih.gov

Copper-catalyzed reactions have also been employed for the efficient synthesis of 1-aryl-1H-indazole derivatives through intramolecular amination of arylhydrazones. tandfonline.com Similarly, palladium-catalyzed reactions, such as the oxidative benzannulation of pyrazoles with internal alkynes, provide another route to construct the 1H-indazole system. nih.gov These catalytic strategies are particularly valuable for creating a diverse library of substituted indazoles, which can then serve as precursors for more complex targets through subsequent functionalization steps like those described previously. scilit.com

Table 3: Overview of Advanced Catalytic Methods for Indazole Synthesis

| Catalyst System | Starting Materials | Reaction Type | Product Type | Reference(s) |

| Cobalt(III) Complex | Azobenzenes, Aldehydes | C-H Addition/Cyclization | N-Aryl-2H-indazoles | acs.orgnih.govacs.org |

| Rhodium(III) Complex | Azobenzenes, Aldehydes | C-H Addition/Cyclization | N-Aryl-2H-indazoles | nih.gov |

| Copper(I) Iodide (CuI) | o-Haloaryl N-Tosylhydrazones | Intramolecular Amination/Cyclization | 1H-Indazoles | acs.orgtandfonline.com |

| Palladium(II) Acetate | Pyrazoles, Internal Alkynes | Oxidative Benzannulation | 1H-Indazoles | nih.gov |

| Silver(I) Salts | N-Arylhydrazones | Intramolecular Oxidative C-H Amination | 1H-Indazoles | nih.govacs.org |

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing and functionalizing the indazole ring system. nih.govmdpi.comorgsyn.org Catalysts based on palladium, copper, and rhodium are particularly prominent in indazole synthesis. nih.govorgsyn.org

For the synthesis of precursors to this compound, palladium-catalyzed cross-coupling reactions are of significant interest. For instance, the Suzuki coupling reaction can be employed to introduce aryl or other groups at specific positions of the indazole ring. A general procedure for the synthesis of 3-arylindazoles involves the palladium-catalyzed coupling of a 3-iodoindazole with an arylboronic acid. mdpi.com This highlights a potential route where a 4-amino-6-chloro-3-iodo-1H-indazole could be further functionalized.

Copper-catalyzed reactions are also widely used, particularly for N-arylation and cyclization reactions. google.com For example, copper(I) oxide nanoparticles have been used as a catalyst in the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). nih.gov While this produces the 2H-tautomer, it demonstrates the utility of copper in forming the indazole core.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of functionalized indazoles. For example, Rh(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones can yield 1H-indazoles. mdpi.com

The table below summarizes some transition metal-catalyzed reactions relevant to indazole synthesis.

| Catalyst/Metal | Reaction Type | Application in Indazole Synthesis |

| Palladium (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Suzuki Coupling, C-H Amination | Synthesis of 3-aryl-1H-indazoles from 3-iodoindazoles and arylboronic acids. mdpi.com Intramolecular C-H amination of aminohydrazones to form the indazole ring. researchgate.net |

| Copper (e.g., CuO, CuI, Cu(OAc)₂) | N-Arylation, Cyclization | Synthesis of 1-alkyl/aryl-1H-indazoles via copper-catalyzed amination followed by intramolecular dehydration. google.com N-N bond formation in the cyclization of ketimines to form 1H-indazoles. researchgate.net |

| Rhodium (e.g., Rh(III) complexes) | C-H Activation/Cross-Coupling | Synthesis of 1H-indazoles from aldehyde phenylhydrazones via double C-H activation. mdpi.com |

Acid/Base Catalyzed Methodologies

Acid and base catalysis plays a crucial role in several steps of indazole synthesis, particularly in cyclization and rearrangement reactions. mdpi.comorgsyn.orgchim.it

A common method for the synthesis of 1H-indazoles involves the acid-catalyzed cyclization of o-hydrazinobenzonitriles. For instance, the synthesis of 3-amino-4-iodo-indazole can be achieved by reacting 2-fluoro-6-iodobenzonitrile (B108612) with hydrazine hydrate, where the final cyclization step is facilitated by the reaction conditions, which can be neutral or slightly basic. google.com

Base-catalyzed reactions are frequently employed for the deprotonation of indazoles, enabling subsequent functionalization. For example, the iodination of indazoles at the C-3 position is often carried out using iodine in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as dimethylformamide (DMF). evitachem.com This method is applicable to a wide range of substituted indazoles.

The table below provides examples of acid and base-catalyzed reactions in indazole synthesis.

| Catalyst Type | Reagent/Conditions | Application in Indazole Synthesis |

| Acid | HCl, H₂SO₄ | Cyclization of o-hydrazinobenzonitriles to form 3-aminoindazoles. |

| Base | KOH, K₂CO₃, NaH | C-3 iodination of indazoles. evitachem.com Regioselective N-alkylation of indazoles. chemicalbook.combicbiotech.com |

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including indazoles, to develop more environmentally benign processes. orgsyn.orguni.lu This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One example of a green approach to indazole synthesis is the use of ultrasound irradiation in conjunction with a natural catalyst. A study reported the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate using lemon peel powder as a catalyst under ultrasound irradiation. nih.gov This method offers the advantages of using a biodegradable catalyst and a shorter reaction time.

Another green strategy involves the use of visible light to promote reactions. A metal- and hydrogen-source-free deoxygenative cyclization of o-carbonyl azobenzene to form 2H-indazoles has been achieved under visible light irradiation. uni.lu This photochemical method avoids the use of heavy metals and harsh reagents.

The table below highlights some green chemistry approaches in indazole synthesis.

| Green Chemistry Principle | Methodology | Application in Indazole Synthesis |

| Use of Renewable Catalysts | Lemon peel powder | Synthesis of 1H-indazoles from aromatic aldehydes and hydrazine hydrate. nih.gov |

| Energy Efficiency | Ultrasound irradiation | Acceleration of indazole synthesis. nih.gov |

| Photochemistry | Visible light irradiation | Deoxygenative cyclization of o-carbonyl azobenzene to 2H-indazoles. uni.lu |

| Use of Greener Solvents | Polyethylene glycol (PEG) | Used as a solvent in the copper-catalyzed synthesis of 2H-indazoles. nih.gov |

Electrochemical Synthesis Routes

Electrochemical synthesis offers a sustainable and often highly selective alternative to traditional chemical methods for the synthesis and functionalization of heterocyclic compounds. researchgate.net In the context of indazole synthesis, electrochemical methods can be used for both ring formation and subsequent modification.

An electrochemical method for the C3-H sulfonylation of 2H-indazoles has been developed, which is transition-metal- and external oxidant-free. nih.gov This reaction proceeds at room temperature under ambient air, showcasing the mild conditions achievable with electrosynthesis.

Furthermore, the selective electrochemical synthesis of 1H-indazole N-oxides has been reported, with the outcome being dependent on the cathode material. These N-oxides can then be further functionalized. While not a direct route to this compound, these examples demonstrate the potential of electrochemistry in accessing a variety of functionalized indazoles.

The table below summarizes some electrochemical approaches relevant to indazole chemistry.

| Electrochemical Method | Reaction Type | Application |

| Anodic Oxidation | C-H Sulfonylation | Synthesis of C3-sulfonylated 2H-indazoles from 2H-indazoles and sulfonyl hydrazides. nih.gov |

| Cathodic Reduction/Paired Electrolysis | N-Oxide Formation/Deoxygenation | Selective synthesis of 1H-indazole N-oxides and their conversion to 1H-indazoles. |

| Oxygen Reduction Reaction (eORR) | Oxo-amination | Synthesis of indazolylindazolones from 2H-indazoles. researchgate.net |

Regioselective Synthesis and Control of Tautomeric Forms (1H- vs. 2H-Indazole)

A significant challenge in indazole chemistry is controlling the regioselectivity of reactions, particularly the formation of the two main tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole. chemicalbook.combicbiotech.com The choice of synthetic route and reaction conditions can strongly influence the tautomeric outcome.

The synthesis of 1-alkyl- or 1-aryl-1H-indazoles can be achieved with high regioselectivity through the copper-catalyzed reaction of N-alkyl- or N-arylhydrazine with 2-haloaryl ketones and 2-halobenzoic acids. google.com This method directly installs the substituent at the N-1 position, leading to the 1H-tautomer.

For the N-alkylation of a pre-existing indazole ring, the choice of base and solvent is critical for controlling the N-1 versus N-2 regioselectivity. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for a range of substituted indazoles. chemicalbook.combicbiotech.com Conversely, certain substituents on the indazole ring, such as a nitro or carboxylate group at the C-7 position, can direct alkylation to the N-2 position. chemicalbook.combicbiotech.com

The table below illustrates methods for controlling regioselectivity and tautomeric forms.

| Method | Reagents/Conditions | Outcome |

| Copper-catalyzed cyclization | 2-haloaryl ketones/acids + N-substituted hydrazines, CuO catalyst | Regioselective synthesis of 1-substituted-1H-indazoles. google.com |

| N-alkylation | NaH in THF with alkyl halide | Favors N-1 alkylation for many indazole substrates. chemicalbook.combicbiotech.com |

| Substituent effects | C-7 NO₂ or CO₂Me group on indazole | Directs N-alkylation to the N-2 position. chemicalbook.combicbiotech.com |

One-Pot Synthetic Strategies for Substituted Indazoles

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methods have been developed for the synthesis of substituted indazoles.

A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles from ortho-iodo benzylbromides and bis-BOC protected hydrazine has been reported. This approach provides moderate to good yields and is tolerant of various functional groups on the aromatic ring.

Another example is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to produce 2H-indazoles. nih.gov This method efficiently constructs the indazole ring with the N-2 substituent in a single step. Furthermore, a two-step, one-pot procedure for the synthesis of 1N-alkoxycarbonyl indazoles from 2-formylboronic acids and diazodicarboxylates has been developed, involving a copper(II) acetate catalyzed C-N bond formation followed by acid or base-induced ring closure.

The table below provides examples of one-pot synthetic strategies for indazoles.

| Reaction Type | Starting Materials | Key Features |

| Copper(I)-mediated cyclization | o-Iodo benzylbromides, bis-BOC protected hydrazine | Synthesis of 2,3-dihydro-1H-indazoles. |

| Copper-catalyzed three-component reaction | 2-Bromobenzaldehydes, primary amines, sodium azide | Synthesis of 2H-indazoles. nih.gov |

| Copper(II)-catalyzed C-N bond formation and cyclization | 2-Formylboronic acids, diazodicarboxylates | Synthesis of 1N-alkoxycarbonyl indazoles. |

Ullmann Coupling Reactions in Indazole Functionalization

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic and powerful method for forming carbon-nitrogen and carbon-oxygen bonds. In the context of indazole synthesis, Ullmann-type reactions are particularly useful for intramolecular cyclizations to form the indazole ring.

A notable application is the copper-catalyzed intramolecular Ullmann cyclization of a hydrazone to form a fluorinated indazole. This was part of a concise route developed to overcome safety and selectivity issues in a previous synthesis. The reaction, however, presented challenges such as poor reactivity and thermal hazards, which were addressed through high-throughput screening and statistical modeling.

The Ullmann coupling can also be used for the N-arylation of indazoles. The reaction of aryl halides with N-heterocycles, including indazoles, can be catalyzed by copper(I) iodide in the presence of suitable ligands. This allows for the introduction of various aryl groups at the nitrogen atoms of the indazole ring.

The table below summarizes the application of Ullmann coupling in indazole chemistry.

| Reaction Type | Key Reagents/Catalysts | Application |

| Intramolecular Ullmann Cyclization | Copper catalyst | Formation of the indazole ring from a hydrazone precursor. |

| Intermolecular Ullmann N-arylation | Aryl halide, CuI, ligand | N-arylation of indazoles. |

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. For this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization. The carbon-iodine bond is considerably more reactive in standard cross-coupling conditions, enabling site-specific modifications at the C-3 position.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. nih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

For this compound, the Suzuki-Miyaura reaction would preferentially occur at the more reactive C-3 iodine position. This allows for the introduction of a diverse array of aryl, heteroaryl, alkenyl, and even alkyl groups. organic-chemistry.orgnih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand (e.g., SPhos, P(t-Bu)₃) are commonly employed. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Substrate | This compound | Aryl iodide for coupling |

| Coupling Partner | Arylboronic acid, Heteroarylboronic acid | Source of new C-C bond |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Na₂PdCl₄ | Facilitates the reaction cycle |

| Ligand | SPhos, P(t-Bu)₃, PCy₃ | Stabilizes and activates the catalyst |

| Base | K₂CO₃, NaHCO₃, Cs₂CO₃, KF | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Provides reaction medium |

| Temperature | Room Temperature to >100 °C | Influences reaction rate |

This table represents typical conditions for Suzuki-Miyaura reactions and is based on established methodologies for similar aryl iodides. nih.govresearchgate.netmdpi-res.com

Heck and Sonogashira Coupling Reactions

Heck Reaction: The Heck reaction creates a C-C bond by coupling an aryl or vinyl halide with an alkene, catalyzed by a palladium complex. organic-chemistry.org This reaction is stereoselective, typically affording the trans alkene product. organic-chemistry.org In the context of this compound, the Heck reaction would selectively functionalize the C-3 position with a variety of substituted vinyl groups. The reaction is typically carried out in the presence of a palladium catalyst and a base to neutralize the hydrogen halide formed. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.org The reaction is characteristically co-catalyzed by palladium and copper(I) salts, although copper-free versions have been developed. wikipedia.orgnih.gov The order of halide reactivity is I > Br > Cl > OTf, making the C-3 iodo group of this compound the exclusive site of reaction under standard conditions. youtube.com This allows for the introduction of an alkynyl moiety, a valuable functional group for further transformations or as a structural element in target molecules. Mild reaction conditions, such as using an amine base at room temperature, are a key advantage of this method. wikipedia.org

Table 2: Comparison of Heck and Sonogashira Couplings for C-3 Functionalization

| Reaction | Coupling Partner | Key Reagents | Product Moiety |

|---|---|---|---|

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃, Et₃N | Substituted Alkenyl |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Substituted Alkynyl |

This table illustrates the different coupling partners and resulting functionalities from Heck and Sonogashira reactions. organic-chemistry.orgclockss.orgorganic-chemistry.org

C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. acs.org This reaction is exceptionally broad in scope and is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. acs.org

Applying this to this compound, C-N coupling would again proceed selectively at the C-3 position. This would enable the synthesis of 3-aminoindazole derivatives by coupling with primary or secondary amines, anilines, or even amides and carbamates. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a strong base such as sodium tert-butoxide. acs.org The intramolecular C-N coupling of halogenated indazoles is also a known strategy for creating complex heterocyclic systems. nih.gov

Nucleophilic Substitution Reactions

The halogen atoms on the indazole ring are susceptible to nucleophilic substitution, providing an alternative pathway for functionalization. The feasibility and regioselectivity of these reactions depend on the nature of the nucleophile and the reaction conditions.

Displacement of Halogen Atoms (Iodine and Chlorine)

The displacement of the halogen atoms on this compound via nucleophilic aromatic substitution (SNAr) is a plausible functionalization strategy. In SNAr reactions, the rate of substitution is influenced by the electron-withdrawing nature of the ring and the ability of the leaving group to depart. While iodine is generally a better leaving group than chlorine in many contexts, the specific position and electronic environment of the indazole ring system are critical.

In many heterocyclic systems, SNAr reactions are used to displace halides. For example, the synthesis of 3-aminoindazoles can be achieved by reacting a 2-halobenzonitrile with hydrazine, where the halide is displaced in an SNAr-type cyclization. nih.govresearchgate.netmdpi.com For this compound, the relative reactivity of the C3-I versus the C6-Cl bond towards nucleophiles would need to be determined experimentally. The C3 position is adjacent to a ring nitrogen, which may activate it towards nucleophilic attack, potentially favoring the displacement of iodine. Conversely, harsh conditions might lead to the substitution of the chlorine atom or even disubstitution.

Amination and Alkoxylation Strategies

Direct amination and alkoxylation via nucleophilic substitution offer pathways to install C-N and C-O bonds without resorting to metal catalysis, although conditions can be more forcing.

Amination: This involves reacting the haloindazole with an amine (e.g., ammonia, primary/secondary amines) or an amide source. This can be considered a type of nucleophilic substitution where the amine acts as the nucleophile to displace one of the halogen atoms.

Alkoxylation: Similarly, reacting the substrate with an alcohol in the presence of a strong base (to form the more nucleophilic alkoxide) can lead to the formation of an ether linkage at either the C-3 or C-6 position.

The regioselectivity of these substitutions remains a key consideration. The electronic properties of the indazole ring, influenced by the existing amino and chloro/iodo substituents, will direct the incoming nucleophile. It is common for such reactions to require elevated temperatures and strong bases to proceed effectively.

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic system, but its reactivity towards electrophilic substitution is complex. The fused pyrazole ring is electron-deficient, while the benzene (B151609) ring's reactivity is heavily modulated by its substituents. In the case of this compound, the powerful activating and ortho-, para-directing amino group at C4 competes with the deactivating, meta-directing chloro group at C6.

The strong activation provided by the 4-amino group is expected to direct incoming electrophiles primarily to the C5 and C7 positions. However, direct halogenation or nitration on this specific substrate is not extensively detailed in publicly available research, likely because such reactions can be complicated by the potential for oxidation of the amino group and the possibility of reaction at multiple sites.

In related substituted indazoles, selective bromination has been achieved using reagents like N-bromosuccinimide. For this molecule, electrophilic addition at the C5 position would be the most electronically favored outcome, though steric hindrance from the adjacent amino group could influence reactivity. Nitration, typically carried out with a mixture of nitric and sulfuric acid, would require careful control of conditions to prevent over-reaction or degradation of the starting material.

Friedel-Crafts reactions on the this compound scaffold are generally not favored. The primary amino group can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring system towards electrophilic substitution. This complexation effectively turns the activating amino group into a powerful deactivating group, shutting down the desired reaction. To achieve Friedel-Crafts type transformations, protection of the amino group, for example as an amide, would be a necessary prerequisite.

C-H Functionalization Strategies

Modern synthetic methods increasingly rely on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. For this indazole derivative, these strategies offer pathways to introduce new carbon-carbon and carbon-heteroatom bonds.

The existing functional groups on this compound can serve as directing groups for transition-metal-catalyzed C-H activation. The N1-H of the indazole ring is a common directing group for ortho-C-H functionalization at the C7 position. Palladium, rhodium, and ruthenium catalysts are frequently employed for such transformations. While specific studies on this exact molecule are limited, the general principle allows for the coupling of aryl halides, alkyl halides, and other electrophiles at the C7 position. The amino group at C4 could also potentially direct functionalization to the C5 position.

Furthermore, the C3-iodo group is a highly valuable handle for traditional cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions provide reliable methods for introducing aryl, vinyl, and alkynyl groups, respectively, at this position.

The indazole ring contains two nitrogen atoms (N1 and N2) that can be functionalized, typically through alkylation or arylation. The reaction's regioselectivity—whether the new group attaches to N1 or N2—is a critical consideration and is influenced by several factors including the nature of the electrophile, the base used, and the solvent. Generally, alkylation with smaller alkyl halides tends to favor the N1 position due to thermodynamic stability, while bulkier electrophiles or specific reaction conditions can favor the N2 position. Protection of one nitrogen is often necessary to achieve selective functionalization at the other.

| Reaction Type | Reagents/Conditions | Typical Outcome |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Mixture of N1 and N2 alkylated products, often favoring N1. |

| N-Arylation | Aryl boronic acid, Cu(OAc)₂, Base | Predominantly N1-arylated product. |

| N-Acylation | Acyl chloride, Base | Can occur at N1 or on the exocyclic amino group, requiring careful control. |

Functional Group Interconversions of the Amino Moiety

The 4-amino group is a versatile functional handle that can be readily transformed into other groups, significantly broadening the synthetic possibilities.

A primary transformation is its conversion into a diazonium salt via treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles in reactions such as:

Sandmeyer Reaction: Substitution by halides (–Cl, –Br) or cyanide (–CN) using copper(I) salts.

Schiemann Reaction: Substitution by fluoride (–F) using fluoroboric acid (HBF₄).

Gattermann Reaction: Similar to Sandmeyer but using copper powder.

Hydrolysis: Substitution by a hydroxyl group (–OH) by heating in an aqueous acidic solution.

These transformations allow for the introduction of a diverse set of functionalities at the C4 position, making the 4-amino group a strategic precursor for a wide range of derivatives. The amine group itself also readily undergoes acylation to form amides or can be used in reductive amination protocols.

Ring Transformations, Rearrangement Reactions, and Cycloadditions

A thorough review of scientific databases and chemical literature reveals no specific studies detailing ring transformations, rearrangement reactions, or cycloaddition reactions involving this compound. The inherent electronic properties of the substituted indazole ring—an electron-rich pyrazole fused to an electron-deficient chlorobenzene (B131634) ring, further modulated by an amino group at the 4-position and an iodo group at the 3-position—suggest a rich and complex reactivity profile. However, without experimental data, any discussion of potential reaction pathways remains purely speculative.

The presence of the amino group at the C4 position and the halogen substituents could, in theory, influence the stability and reactivity of the indazole core, potentially enabling novel ring-opening or ring-expansion reactions under specific conditions. Similarly, the diene-like character of the benzene portion of the molecule or the dienophilic nature of the pyrazole double bond could theoretically participate in cycloaddition reactions. Nevertheless, no documented examples of such reactivity for this specific compound exist.

Table 1: Summary of Literature on Ring Transformations, Rearrangements, and Cycloadditions of this compound

| Reaction Type | Research Findings | Citations |

| Ring Transformations | No specific data available in the searched scientific literature. | N/A |

| Rearrangement Reactions | No specific data available in the searched scientific literature. | N/A |

| Cycloaddition Reactions | No specific data available in the searched scientific literature. | N/A |

Reactions with Aldehydes (e.g., Formaldehyde) Leading to N-Hydroxymethylation

The reaction of this compound with aldehydes, such as formaldehyde (B43269), to yield N-hydroxymethylated products has not been specifically reported. While the N-hydroxymethylation of the parent indazole and some of its nitro-substituted derivatives with formaldehyde is a known reaction, the influence of the chloro, iodo, and particularly the 4-amino substituents on this transformation for the title compound is not documented.

Table 2: Summary of Literature on Reactions of this compound with Aldehydes

| Reactant | Product | Research Findings | Citations |

| Formaldehyde | N-Hydroxymethylated derivatives | No specific data available in the searched scientific literature. | N/A |

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 3 Iodo 1h Indazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁵N—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Basic Characterization

One-dimensional NMR spectra are fundamental for the initial characterization of a molecule like 6-Chloro-3-iodo-1H-indazol-4-amine. Each spectrum provides unique insights into the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For this compound, the aromatic region would display signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these would likely appear as distinct signals, with their chemical shifts and coupling constants being highly informative. The protons of the amine (-NH₂) and the indazole N-H group would typically appear as broad signals, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. ucl.ac.uk The position of the amine group at C4 would influence the chemical shift of the adjacent C5 proton.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. In this compound, seven distinct signals are expected for the seven carbon atoms of the indazole core. The chemical shifts are influenced by the attached atoms and functional groups. organicchemistrydata.org For instance, carbons bonded to electronegative atoms like chlorine (C6), nitrogen (C7a, C3), and iodine (C3) will have characteristic chemical shifts. The C3 atom, bonded to both iodine and two nitrogen atoms, would appear significantly downfield. Similarly, the C4 carbon bearing the amine group and the C6 carbon attached to chlorine would be readily identifiable. nih.gov

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less sensitive, is invaluable for characterizing nitrogen-containing heterocycles. nih.gov The two nitrogen atoms of the pyrazole (B372694) ring in the indazole system have distinct chemical environments and would produce separate signals. nih.govacs.org The chemical shifts of N1 and N2 are highly dependent on whether the nitrogen is pyrrole-like (N1 in the 1H-tautomer) or pyridine-like (N2). This technique is particularly powerful for studying tautomerism and for confirming the position of substituents on the nitrogen atoms. nih.govbeilstein-journals.org The ¹⁵N chemical shifts are often determined indirectly using two-dimensional techniques like HMBC. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on typical chemical shifts for substituted indazoles and anilines. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H5 | 7.0 - 7.5 | - | Chemical shift influenced by both the adjacent amine group and the chlorine at C6. |

| H7 | 7.2 - 7.8 | - | Chemical shift influenced by the fused pyrazole ring. |

| NH (indazole) | 12.0 - 14.0 | - | Broad signal, chemical shift is solvent-dependent. |

| NH₂ (amine) | 4.0 - 6.0 | - | Broad signal, chemical shift is solvent-dependent. rsc.org |

| C3 | - | 85 - 100 | Shift significantly influenced by the directly attached iodine atom. |

| C3a | - | 135 - 145 | Quaternary carbon at the ring junction. |

| C4 | - | 130 - 145 | Carbon bearing the amino group. |

| C5 | - | 110 - 120 | CH carbon adjacent to the amino- and chloro-substituted carbons. |

| C6 | - | 120 - 135 | Carbon bearing the chloro group. |

| C7 | - | 115 - 125 | CH carbon in the benzene ring. |

| C7a | - | 140 - 150 | Quaternary carbon at the ring junction, bonded to N1. |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC, DEPT, TOCSY, HETCOR) for Complex Structure Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and piecing together the molecular structure. These techniques correlate signals based on J-coupling (through-bond) or the Nuclear Overhauser Effect (NOE) (through-space).

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would show a correlation between the H5 and H7 protons if there is a discernible long-range coupling across the benzene ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). nih.govcolumbia.edu It allows for the definitive assignment of the protonated carbons (C5 and C7) by linking their ¹³C signals to their corresponding ¹H signals. researchgate.net An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range connections, showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu It is indispensable for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, the indazole N-H proton would show correlations to carbons C3, C3a, and C7a, helping to confirm the core structure. nih.govdergipark.org.tr Likewise, H5 would show correlations to C4, C6, and C7, and H7 would correlate to C5, C6, and C3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the regiochemistry of substitution on the indazole nitrogen.

DEPT (Distortionless Enhancement by Polarization Transfer): This is a 1D experiment that provides information about the multiplicity of carbon atoms (CH, CH₂, CH₃, or quaternary). researchgate.net For example, a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.

TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system. In a molecule with isolated spin systems, it can help identify all protons belonging to a particular fragment.

HETCOR (Heteronuclear Correlation): An older technique largely superseded by HSQC and HMBC, HETCOR also provides correlations between protons and heteronuclei like carbon-13.

By combining these techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. acdlabs.com

Application in Regiochemical and Stereochemical Assignment

For indazole derivatives, a key structural question is the site of substitution on the pyrazole ring nitrogen (N1 vs. N2). While the parent compound this compound exists as a 1H-tautomer, its derivatives may be alkylated at either nitrogen. 2D NMR is the definitive tool for this assignment.

Regiochemistry: The HMBC experiment is particularly decisive. nih.gov If a substituent (e.g., a methyl group) is placed on the N1 position, its protons will show a ³J correlation to the C7a carbon. Conversely, if the substituent is on the N2 position, its protons will show a ³J correlation to the C3 carbon. nih.govdergipark.org.tr The absence or presence of these specific cross-peaks provides a clear and unambiguous assignment of the regioisomer. nih.gov NOESY can also be used, as a substituent on N1 will show a through-space correlation to the H7 proton, a proximity not present in the N2 isomer. dergipark.org.tr

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula of the ion, as each unique combination of atoms has a slightly different exact mass. For this compound (C₇H₅ClIN₃), the theoretical monoisotopic mass can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the elemental composition, which is a crucial step in structure confirmation. The presence of chlorine and iodine gives a distinctive isotopic pattern that further aids in identification.

Table 2: Predicted HRMS Data for this compound (C₇H₅ClIN₃)

| Ion Species | Theoretical Monoisotopic Mass (m/z) |

| [M]⁺• | 292.9217 |

| [M+H]⁺ | 293.9295 |

| [M+Na]⁺ | 315.9115 |

Electron Impact (EI) and Electrospray Ionization (ESI-TOF) Techniques

Different ionization methods can be employed in mass spectrometry, with EI and ESI being the most common for organic molecules.

Electron Impact (EI): EI is a "hard" ionization technique where the sample is bombarded with high-energy electrons (70 eV). nih.gov This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. nih.gov While the molecular ion (M⁺•) may sometimes be weak or absent, the resulting fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation and library matching. For an indazole derivative, fragmentation would likely involve cleavage of the pyrazole ring and loss of substituents.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar and thermally labile molecules. copernicus.org It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with very little fragmentation. nih.govresearchgate.net This makes it ideal for accurately determining the molecular weight of the parent compound. copernicus.org When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high-resolution and high-accuracy mass measurements, combining the benefits of soft ionization with exact mass determination. copernicus.org This is particularly useful for confirming the elemental composition of the intact molecule. organicchemistrydata.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related indazole derivatives provides a robust model for its molecular architecture.

A key analogue, 6-Chloro-3-iodo-1H-indazole, was analyzed by X-ray diffraction, revealing a crystalline structure with the space group P2₁/c . This study confirmed the orthogonality of the iodine atom relative to the plane of the indazole ring, a significant feature influencing its interaction potential .

Further structural insights can be gleaned from other halogenated indazole derivatives. For instance, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide demonstrates that the fused bicyclic indazole system is nearly planar nih.gov. In this molecule, the dihedral angle between the indazole ring system and the attached benzene ring is 74.99 (9)° nih.gov. Similarly, the structure of N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide shows the indazole system is mostly planar, with a slight fold of 3.2 (1)° along the shared C-C bond nih.gov. These findings collectively suggest that the this compound molecule would also possess a largely planar indazole core. The amine and halogen substituents would lie nearly in this plane, influencing crystal packing through hydrogen bonding and halogen bonding interactions.

Table 1: Crystallographic Data for Related Indazole Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 6-Chloro-3-iodo-1H-indazole | C₇H₄ClIN₂ | Monoclinic | P2₁/c | Not specified in abstract | |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | C₁₆H₁₄ClN₃O₄S | Not specified | Not specified | Not specified in abstract | nih.gov |

| N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | C₁₄H₁₂ClN₃O₃S | Monoclinic | Not specified | a = 16.1229(5) Å, b = 10.0562(3) Å, c = 9.7955(2) Å, β = 105.388(1)° | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group vibrates at a characteristic frequency, producing a unique spectral fingerprint. For this compound, the spectrum would be dominated by vibrations of the indazole core and its substituents.

The key functional groups and their expected vibrational regions are:

N-H Vibrations : The amine (NH₂) group at the C4 position and the pyrazolic N-H group would exhibit stretching vibrations in the 3200-3500 cm⁻¹ region. The N-H bending vibrations are typically observed around 1600 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching vibrations from the benzene portion of the indazole ring are expected in the 3000-3100 cm⁻¹ range researchgate.net.

C=C and C=N Vibrations : The stretching vibrations of the aromatic carbon-carbon bonds and the carbon-nitrogen bonds within the fused ring system typically appear in the 1400-1650 cm⁻¹ region.

C-Cl and C-I Vibrations : The carbon-halogen bonds have much lower vibrational frequencies. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range, while the heavier C-I bond vibrates at an even lower frequency, typically below 600 cm⁻¹.

Spectroscopic analysis of related heterocyclic compounds, such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, supports these assignments, with C-H stretching vibrations observed theoretically at 3116 and 3093 cm⁻¹ researchgate.net. Characterization of various pyrazolo[3,4-d]pyrimidines also relies on IR spectroscopy to confirm the presence of key functional groups mdpi.com.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine and Indazole) | Stretching | 3200 - 3500 | General IR correlation tables |

| Aromatic C-H | Stretching | 3000 - 3100 | researchgate.net |

| N-H | Bending | ~1600 | General IR correlation tables |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1650 | General IR correlation tables |

| C-Cl | Stretching | 600 - 800 | General IR correlation tables |

| C-I | Stretching | < 600 | General IR correlation tables |

Electronic Spectroscopy (UV-Vis) for Chromophore Studies

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its chromophores—the parts of the molecule that absorb light. The indazole ring system is an inherent chromophore, typically exhibiting strong absorption bands in the UV region corresponding to π → π* electronic transitions.

Early studies on the parent indazole molecule and its simple derivatives established the fundamental absorption characteristics of this heterocyclic system acs.org. The absorption spectrum is sensitive to the substitution pattern on the ring. The substituents on this compound (chloro, iodo, and amino groups) all act as auxochromes, which are groups that modify the light-absorbing properties of a chromophore.

Amino Group (-NH₂) : As a strong electron-donating group, the amine substituent at the C4 position is expected to cause a significant bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted indazole. This is due to the donation of the nitrogen lone pair into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Halogen Groups (-Cl, -I) : Halogens also act as auxochromes, influencing the spectrum through their inductive and resonance effects. Their presence is expected to contribute to a further red shift of the absorption bands.

While a specific UV-Vis spectrum for this compound is not documented in the searched literature, related indazole derivatives used in biological assays are analyzed using spectrophotometry, confirming their activity in the visible or near-UV range nih.gov. The combination of the indazole chromophore with powerful auxochromes suggests that the compound would exhibit distinct absorption peaks, likely shifted to longer wavelengths compared to simpler indazoles.

Computational and Theoretical Investigations of 6 Chloro 3 Iodo 1h Indazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) and ab initio calculations are the cornerstones of modern computational chemistry for studying organic molecules. researchgate.net For indazole systems, these methods are used to explore the geometry, electronic properties, and relative energies of different tautomers and conformers. The 1H-indazole tautomer is generally found to be thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net

DFT calculations, often using functionals like B3LYP, are employed to determine key electronic parameters. researchgate.netnih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov Studies on various indazole derivatives reveal how different substituents influence these frontier orbitals. nih.govrsc.org For 6-Chloro-3-iodo-1H-indazol-4-amine, the electron-withdrawing chloro and iodo groups, along with the electron-donating amine group, would be expected to significantly modulate the electronic landscape of the indazole core.

Ab initio methods, while computationally more demanding, can offer higher accuracy for specific properties. researchgate.net Both DFT and ab initio approaches have been successfully used to calculate properties like global reactivity indices, electronic charges, and dipole moments for various indazole derivatives. researchgate.netresearchgate.net

Table 1: Illustrative Electronic Properties of Substituted Indazoles Calculated via DFT (Note: This table presents example data from various indazole derivatives to illustrate typical computational outputs, as specific data for this compound is not available in the cited literature.)

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |

| Indazole Derivative 8a nih.gov | - | - | 4.89 |

| Indazole Derivative 8c nih.gov | - | - | 4.89 |

| Indazole Derivative 8s nih.gov | - | - | 4.88 |

| Indazole Derivative 8u nih.gov | - | - | 4.31 |

| Indazole Derivative 8x nih.gov | - | - | 4.38 |

| Indazole Derivative 8z nih.gov | - | - | 4.35 |

| Data sourced from a study on novel indazole derivatives, highlighting the range of HOMO-LUMO energy gaps. nih.gov |

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO/B3LYP), is a well-established approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govacs.org

Studies on indazole and its nitro derivatives have shown that calculated chemical shifts correlate well with experimental data, providing a sound basis for assigning structures. nih.govacs.org These calculations can accurately distinguish between N1 and N2-substituted isomers, which can be challenging to differentiate based on experimental data alone. nih.gov For this compound, GIAO calculations would be essential to predict the ¹H and ¹³C NMR spectra, accounting for the complex electronic effects of the three different substituents on the benzene (B151609) ring. Comparing the calculated spectra with experimental results would provide unambiguous structural confirmation.

Table 2: Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts (δ, ppm) for an Indazole Derivative (Note: This table is a representative example from literature on indazole derivatives to show the accuracy of computational predictions.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/6-311G**) |

| C3 | 140.1 | 141.5 |

| C3a | 121.3 | 122.0 |

| C4 | 120.5 | 121.1 |

| C5 | 126.8 | 127.3 |

| C6 | 121.0 | 121.8 |

| C7 | 110.0 | 110.9 |

| C7a | 140.4 | 141.2 |

| Data adapted from a study on indazole-3-carboxylate derivatives, demonstrating the strong agreement between experimental and computed values. researchgate.net |

Reaction Mechanism Studies

Understanding the mechanisms of chemical reactions is crucial for optimizing conditions and controlling outcomes. Computational chemistry provides a window into the transient and high-energy states of a reaction that are often impossible to observe experimentally.

DFT calculations are widely used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers (activation energies) associated with different potential pathways, chemists can predict which reaction route is most favorable. nih.gov

For instance, in the alkylation of indazoles, a reaction that often yields a mixture of N1 and N2 isomers, DFT studies have been instrumental. nih.govbeilstein-journals.org Computational analysis of the reaction between methyl 5-bromo-1H-indazole-3-carboxylate and various electrophiles has elucidated the transition states for both N1 and N2 alkylation, explaining the observed regioselectivity under different conditions. nih.gov Similar mechanistic studies for reactions involving this compound would be critical for predicting its reactivity and guiding the synthesis of its derivatives.

Regioselectivity is a major challenge in the functionalization of indazoles. researchgate.net Computational modeling has emerged as a powerful predictive tool to understand and control the formation of specific regioisomers. rsc.orgnsmsi.ir

A comprehensive DFT study on the regioselective alkylation of a substituted indazole demonstrated that the choice of base and reaction conditions dictates the N1/N2 product ratio. nih.govbeilstein-journals.org The calculations revealed that different reaction mechanisms are at play, and by modeling the transition state energies for each pathway, the major product could be correctly predicted. nih.gov This approach, which combines computational analysis with experimental work, allows for the development of highly selective synthetic protocols. Applying these computational models to this compound would allow for a rational design of experiments to achieve desired regioselective substitutions at the N1 or N2 positions.

While many indazole reactions proceed through ionic mechanisms, radical pathways are also significant. researchgate.net Computational studies have been essential in identifying and characterizing these radical-mediated transformations. For example, in the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, DFT calculations revealed that the reaction proceeds via a radical chain mechanism. nih.gov

Furthermore, computational investigations into intramolecular radical additions to aniline (B41778) derivatives have benchmarked DFT functionals (like PW6B95-D3) for accurately calculating the rate constants and activation barriers of radical cyclizations. beilstein-journals.org Such methods could be applied to explore potential radical-based C-H functionalization or cyclization reactions involving this compound, opening new avenues for its synthetic modification. The development of electrochemical methods for synthesizing indazoles via radical C-H/N-H cyclization further underscores the importance of understanding these pathways. rsc.org

Tautomerism and Isomerization Studies of Indazole Core

The indazole scaffold, a fused heterocyclic system combining a benzene and a pyrazole (B372694) ring, is characterized by the phenomenon of annular tautomerism. This refers to the migration of a proton between the two nitrogen atoms of the pyrazole moiety, leading to the existence of two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.netresearchgate.net The position of this equilibrium is a critical factor, as it significantly influences the molecule's synthesis, reactivity, physical properties, and biological activity. researchgate.net While a third tautomer, 3H-indazole, is theoretically possible, it is generally considered unstable and rapidly converts to the more stable 1H form. researchgate.net